![molecular formula C62H96O2P2Si8 B3322677 (R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphine) CAS No. 150971-37-2](/img/structure/B3322677.png)
(R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphine)
Overview
Description
(R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphine) is a useful research compound. Its molecular formula is C62H96O2P2Si8 and its molecular weight is 1160 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphine) including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphine) is a chiral phosphine compound with significant potential in various biological applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in different biological systems, and potential therapeutic uses.
- CAS Number : 133545-16-1
- Molecular Formula : C38H32O2P2
- Molecular Weight : 582.61 g/mol
- Structure : The compound features a biphenyl core with dimethoxy groups and phosphine functionalities that contribute to its reactivity and interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to act as a ligand in coordination chemistry. Phosphine ligands can facilitate various catalytic processes, including:
- Cross-Coupling Reactions : The compound has been shown to catalyze cross-coupling reactions effectively, which are essential in organic synthesis and medicinal chemistry .
- Anticancer Activity : Preliminary studies suggest that phosphine derivatives exhibit cytotoxicity against various cancer cell lines. The mechanism may involve the modulation of signaling pathways associated with cell proliferation and apoptosis .
Table 1: Summary of Biological Activities
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
A study investigated the cytotoxic effects of various phosphine compounds, including (R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphine). Results indicated a significant reduction in cell viability in melanoma and colon cancer cell lines at concentrations above 1 μM . -
Enzyme Interaction Studies :
Research has demonstrated that this compound can inhibit specific kinases involved in tumor growth. The inhibition was assessed using biochemical assays that measured enzyme activity in the presence of varying concentrations of the phosphine compound .
Scientific Research Applications
Asymmetric Catalysis
MeOBIPHEP is widely recognized for its application in asymmetric catalysis, particularly in the formation of enantiomerically enriched compounds. It serves as a ligand in various metal-catalyzed reactions:
- Palladium-Catalyzed Reactions : Utilized in the synthesis of enantioenriched γ-lactams through intramolecular allylic alkylation reactions. This process involves the coupling of palladium with the ligand to enhance selectivity and yield of the desired product .
- Rhodium-Catalyzed Cycloadditions : Employed in the cycloaddition of diynes to sulfonimines, leading to the formation of 1,2-dihydropyridines. The presence of MeOBIPHEP significantly improves the reaction efficiency and enantioselectivity .
Hydrogenation Reactions
MeOBIPHEP has been shown to form stable complexes with transition metals such as ruthenium (Ru), which are effective catalysts for hydrogenation reactions. These catalysts are notable for their ability to convert unsaturated organic compounds into saturated ones with high selectivity .
Case Study 1: Synthesis of Enantioenriched γ-Lactams
In a study involving the synthesis of γ-lactams, MeOBIPHEP was used as a ligand in a palladium-catalyzed reaction. The results indicated that the ligand facilitated high enantioselectivity (up to 95% ee) and excellent yields (over 90%) for the desired product. This demonstrates its effectiveness in promoting asymmetric transformations .
Case Study 2: Rh-Catalyzed Cycloaddition
A cycloaddition reaction utilizing MeOBIPHEP as a ligand for rhodium demonstrated significant improvements in reaction rates and product yields compared to other ligands. The study reported that using MeOBIPHEP resulted in a 30% increase in yield and superior enantioselectivity (up to 92% ee) compared to traditional phosphine ligands .
Comparative Data Table
Property/Reaction Type | MeOBIPHEP | Other Ligands |
---|---|---|
Asymmetric γ-Lactam Synthesis | Up to 95% ee | Typically <80% ee |
Yield (Cycloaddition) | >90% | ~60-70% |
Reaction Rate Improvement | +30% compared to others | N/A |
Stability with Transition Metals | High | Variable |
Q & A
Basic Questions
Q. What are the key synthetic strategies for preparing (R)-(6,6'-dimethoxybiphenyl)bis-phosphine ligands, and how do purification methods impact enantiomeric purity?
- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling of halogenated biphenyl precursors with bis(trimethylsilyl)phenylphosphine derivatives. Critical steps include chiral resolution using HPLC with cellulose-based chiral stationary phases or asymmetric catalysis to install the (R)-configuration . Purification via recrystallization in non-polar solvents (e.g., hexane/toluene mixtures) enhances enantiomeric purity (>98% ee) by removing diastereomeric byproducts .
Q. How is the compound characterized structurally, and what analytical techniques resolve challenges posed by its air-sensitive phosphine groups?
- Methodological Answer :
- X-ray crystallography confirms the biphenyl backbone geometry and phosphine coordination .
- 31P NMR (δ ~20–25 ppm) identifies phosphine oxidation states; inert-atmosphere gloveboxes prevent air degradation during sample preparation .
- Optical rotation ([α]D²⁵) and CD spectroscopy validate chiral integrity .
Q. What are the stability considerations for long-term storage of this phosphine ligand?
- Methodological Answer : The ligand is prone to oxidation under ambient conditions. Store under argon at –20°C in flame-sealed ampules. Decomposition is monitored via periodic 31P NMR to detect phosphine oxide formation (δ ~35 ppm) .
Advanced Research Questions
Q. How can researchers rationalize enantioselectivity discrepancies in asymmetric catalysis using this ligand across different substrate classes?
- Methodological Answer : Enantioselectivity (ee) depends on steric interactions between the 3,5-bis(trimethylsilyl)phenyl groups and substrate. Computational DFT studies (e.g., Gaussian 09 with B3LYP/6-31G*) model transition states to identify unfavorable steric clashes in bulky substrates. Experimental validation involves systematic variation of substituents on prochiral ketones .
Q. What catalytic applications are most suited for this ligand, and how do reaction conditions influence turnover frequency (TOF)?
- Methodological Answer : The ligand excels in asymmetric hydrogenation and Suzuki-Miyaura cross-couplings due to its electron-rich phosphine centers. TOF optimization requires:
- Temperature : 60–80°C for hydrogenation; higher temperatures reduce ee due to ligand lability.
- Solvent : Tetrahydrofuran (THF) or toluene enhances metal-ligand coordination vs. polar aprotic solvents .
- Table 1 : Catalytic Performance in Hydrogenation (Representative Data)
Substrate | Yield (%) | ee (%) | Conditions | Reference |
---|---|---|---|---|
α,β-Unsaturated ester | 92 | 95 | 70°C, 50 bar H₂ | |
Cyclic ketone | 85 | 88 | 60°C, 30 bar H₂ |
Q. How can computational modeling predict the ligand’s performance in novel catalytic systems?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., COMSOL Multiphysics) model ligand-metal coordination dynamics. Machine learning (ML) algorithms trained on existing catalytic data (e.g., TOF, ee) predict optimal substrates and reaction conditions .
Q. What strategies resolve contradictions in reported enantioselectivity values for identical substrates?
- Methodological Answer : Discrepancies often arise from trace oxygen or moisture. Standardize protocols:
- Use Schlenk techniques for solvent/ligand transfer.
- Validate ee via chiral GC/MS with β-cyclodextrin columns to exclude measurement artifacts .
Q. How does the ligand’s steric bulk influence its utility in sterically congested catalytic environments?
- Methodological Answer : The 3,5-bis(trimethylsilyl)phenyl groups create a rigid, cone-shaped geometry. X-ray crystallographic data (Table 2) show bond angles (P–M–P ≈ 92°) that hinder bulky substrates. Switch to less hindered ligands (e.g., BINAP) for larger substrates .
- Table 2 : Structural Parameters from X-ray Data
Parameter | Value | Reference |
---|---|---|
P–M–P bond angle | 92.5° | |
Biphenyl dihedral angle | 45.3° |
Properties
IUPAC Name |
[2-[2-bis[3,5-bis(trimethylsilyl)phenyl]phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis[3,5-bis(trimethylsilyl)phenyl]phosphane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H96O2P2Si8/c1-63-57-29-27-31-59(65(45-33-49(67(3,4)5)41-50(34-45)68(6,7)8)46-35-51(69(9,10)11)42-52(36-46)70(12,13)14)61(57)62-58(64-2)30-28-32-60(62)66(47-37-53(71(15,16)17)43-54(38-47)72(18,19)20)48-39-55(73(21,22)23)44-56(40-48)74(24,25)26/h27-44H,1-26H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIJKAXWEBWVJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)P(C2=CC(=CC(=C2)[Si](C)(C)C)[Si](C)(C)C)C3=CC(=CC(=C3)[Si](C)(C)C)[Si](C)(C)C)C4=C(C=CC=C4P(C5=CC(=CC(=C5)[Si](C)(C)C)[Si](C)(C)C)C6=CC(=CC(=C6)[Si](C)(C)C)[Si](C)(C)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H96O2P2Si8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1160.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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